Azilsartan D5

Overview

Description

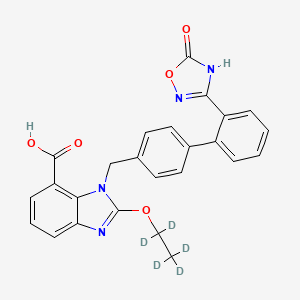

Azilsartan D5 is a labeled analogue of Azilsartan . Azilsartan is an angiotensin II type 1 receptor antagonist used to treat high blood pressure (hypertension) . It is also used as an internal standard for the quantification of azilsartan by GC- or LC-MS .

Synthesis Analysis

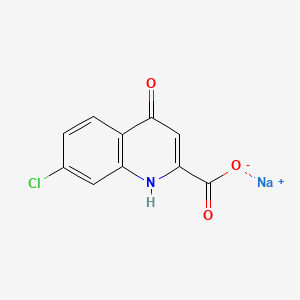

Improved synthesis of azilsartan, an angiotensin II receptor blocker, has been developed . The process controls impurities to below 0.10% level by isolating the intermediate, azilsartan methyl ester as DBU salt .Molecular Structure Analysis

Azilsartan D5 has a molecular formula of C25H20N4O5 . Its molecular weight is 461.5 g/mol . The IUPAC name is 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid .Chemical Reactions Analysis

Azilsartan is formed from azilsartan medoxomil by hydrolysis in the gastrointestinal tract and liver . It also acts as an inverse agonist, inhibiting angiotensin II-induced accumulation of inositol-1-phosphate in COS-7 cells expressing recombinant human AT1 .Physical And Chemical Properties Analysis

Azilsartan D5 has a molecular weight of 461.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 7 .Scientific Research Applications

Cocrystal Synthesis

Azilsartan has been used in the synthesis of novel cocrystals to enhance its physicochemical properties. The creation of cocrystals involves combining Azilsartan with coformers like 4,4′-bipyridine and trans-1,2-bis(4-pyridyl)ethylene, which results in improved solubility and potentially better bioavailability .

Characterization of Related Substances

In the development of Azilsartan Kamedoxomil, a prodrug of Azilsartan, the identification and characterization of related substances are crucial. Azilsartan-d5 can be used as an internal standard in analytical methods to quantify these substances during quality control processes .

Analytical Method Development

Azilsartan-d5 serves as a reference compound in the development of analytical methods for the estimation of Azilsartan in pharmaceutical formulations. Techniques such as UV-Visible Spectrophotometry, High-Pressure Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) utilize Azilsartan-d5 for method validation .

Bioequivalence Studies

Azilsartan-d5 is instrumental in bioequivalence studies, where it is used to compare the pharmacokinetic parameters of a generic Azilsartan tablet with the original drug. Such studies are essential for ensuring the therapeutic equivalence of generic medications .

Pharmacokinetic Analysis

In pharmacokinetic research, Azilsartan-d5 is used as an internal standard to accurately measure the concentration of Azilsartan in plasma. This aids in understanding the drug’s absorption, distribution, metabolism, and excretion .

Stability Testing

Azilsartan-d5 can be employed in stability testing to assess the degradation of Azilsartan under various conditions such as exposure to light, heat, and different pH levels. This is vital for determining the shelf life and storage requirements of the drug .

Molecular Docking Studies

The compound is used in molecular docking studies to understand the interaction between Azilsartan and its target receptors. This helps in elucidating the drug’s mechanism of action at the molecular level .

Drug Formulation Optimization

Azilsartan-d5 can be used in research aimed at optimizing drug formulations. By serving as a comparison standard, it helps in fine-tuning the formulation to achieve the desired therapeutic effect with minimal side effects .

Mechanism of Action

Target of Action

Azilsartan-d5, also known as Azilsartan, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure . Azilsartan has shown higher affinity, a more potent inhibitory effect, and slower dissociation from the AT1 receptor than other Angiotensin II receptor blockers (ARBs) .

Mode of Action

Azilsartan functions as an antagonist to the AT1 receptor . It selectively binds to AT1 receptors, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This blockade prevents angiotens

Safety and Hazards

Azilsartan D5 should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant papers on Azilsartan D5 have been analyzed to provide this information .

properties

IUPAC Name |

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747075 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azilsartan-d5 | |

CAS RN |

1346599-45-8 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

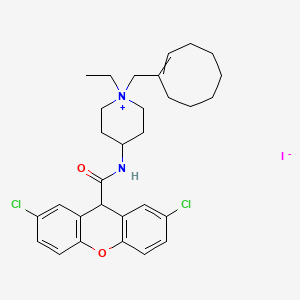

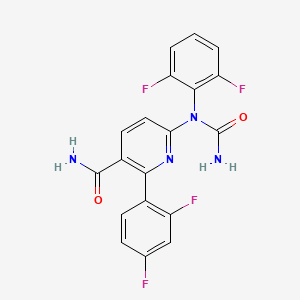

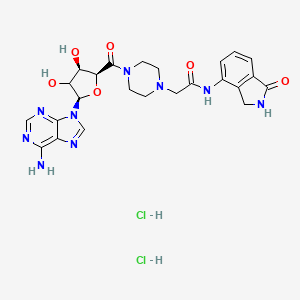

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)